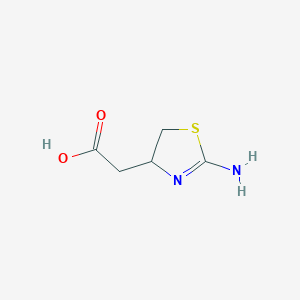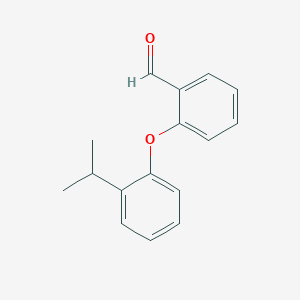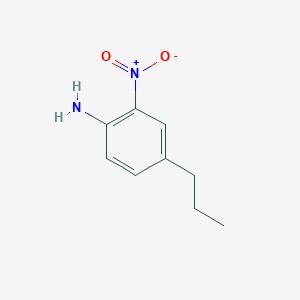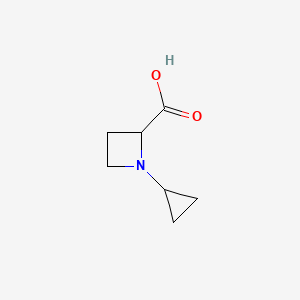
Methyl 2-methoxy-6-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 2-methoxy-6-(trifluoromethyl)benzoate, also known as MMB, is a synthetic compound that belongs to the class of benzoate esters. It is widely used in scientific research due to its unique properties and potential applications. MMB has a trifluoromethyl group that makes it highly lipophilic, which enables it to penetrate cell membranes and interact with intracellular targets. In
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-6-(trifluoromethyl)benzoate is not fully understood, but it is believed to involve its interaction with intracellular targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to inhibit the replication of viruses such as hepatitis C virus (HCV) by targeting viral RNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Moreover, this compound has been shown to inhibit the replication of HCV by targeting viral RNA polymerase. Additionally, this compound has been shown to affect lipid metabolism, which may have implications for various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methoxy-6-(trifluoromethyl)benzoate has several advantages for lab experiments. It is highly lipophilic, which enables it to penetrate cell membranes and interact with intracellular targets. This compound is also stable under various conditions, which makes it suitable for long-term storage and use in experiments. However, this compound has some limitations. It is a synthetic compound, which may limit its relevance to biological systems. Additionally, this compound may have off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for Methyl 2-methoxy-6-(trifluoromethyl)benzoate research. One potential direction is to study its role in lipid metabolism and its implications for various biological processes. Another direction is to explore its potential as a ligand for GPCRs and its role in protein-protein interactions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in drug discovery.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used as a fluorescent probe to study protein-protein interactions and as a ligand for GPCRs. Moreover, this compound has been shown to affect lipid metabolism, which may have implications for various biological processes. While this compound has some limitations, its unique properties make it a valuable tool for studying intracellular targets and developing new drugs.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-6-(trifluoromethyl)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used as a fluorescent probe to study protein-protein interactions and as a ligand for G protein-coupled receptors (GPCRs). Additionally, this compound has been used to study the role of lipid metabolism in various biological processes.
Eigenschaften
IUPAC Name |
methyl 2-methoxy-6-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-5-3-4-6(10(11,12)13)8(7)9(14)16-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUHZLYOSGULKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)

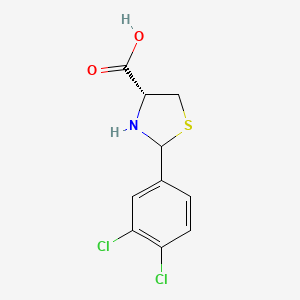
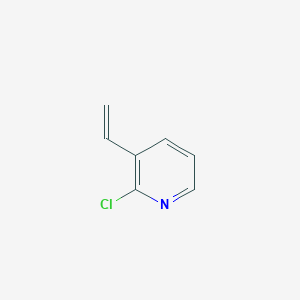

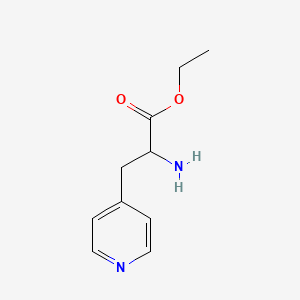
![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)
